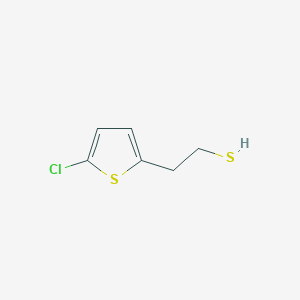

2-(5-Chloro-2-thienyl)ethanethiol

CAS No.:

Cat. No.: VC13457022

Molecular Formula: C6H7ClS2

Molecular Weight: 178.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClS2 |

|---|---|

| Molecular Weight | 178.7 g/mol |

| IUPAC Name | 2-(5-chlorothiophen-2-yl)ethanethiol |

| Standard InChI | InChI=1S/C6H7ClS2/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 |

| Standard InChI Key | TUUXRRGJCGYNAR-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)Cl)CCS |

| Canonical SMILES | C1=C(SC(=C1)Cl)CCS |

Introduction

1. Overview of 2-(5-Chloro-2-thienyl)ethanethiol

Chemical Structure and Classification

2-(5-Chloro-2-thienyl)ethanethiol is an organosulfur compound belonging to the class of thiols. It consists of a thiophene ring substituted with a chlorine atom at the 5th position and an ethanethiol group attached at the 2nd position. The general molecular formula for this compound is .

3. Synthesis

The synthesis of 2-(5-Chloro-2-thienyl)ethanethiol typically involves the following steps:

-

Thiophene Derivative Preparation:

A precursor such as 5-chlorothiophene-2-carboxylic acid is often used. -

Reduction and Functionalization:

The carboxylic acid group is reduced to an ethanethiol group using reagents like lithium aluminum hydride (LiAlH) or other reducing agents. -

Purification:

The product is purified by distillation or recrystallization, depending on its physical state.

4. Applications

This compound may have uses in various fields due to its functional groups:

-

Organic Synthesis:

Used as a building block for synthesizing more complex molecules, particularly in pharmaceuticals or agrochemicals. -

Ligand Chemistry:

The thiol group allows it to act as a ligand in coordination chemistry, binding to metals. -

Material Science:

Potential applications in creating sulfur-containing polymers or materials.

5. Safety and Handling

| Aspect | Details |

|---|---|

| Toxicity | Likely toxic if ingested, inhaled, or absorbed through the skin due to the thiol group |

| Flammability | Thiols are generally flammable; handle with care near open flames |

| Storage | Store in a cool, dry place away from oxidizing agents |

| Personal Protective Equipment (PPE) | Use gloves, goggles, and lab coats when handling |

6. Research Gaps

Despite its potential utility, there appears to be limited publicly available research on this specific compound. Further studies could explore:

-

Its reactivity in various chemical environments

-

Potential biological activity or toxicity

-

Applications in industrial processes

If you require more detailed experimental data or specific applications, additional targeted research may be necessary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume